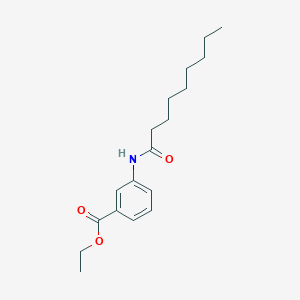

Ethyl 3-(nonanoylamino)benzoate

Description

Ethyl 3-(nonanoylamino)benzoate is a benzoic acid derivative featuring a nonanoylamino (C9 acylated amine) substituent at the 3-position of the aromatic ring and an ethyl ester at the carboxyl group. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity due to the long alkyl chain, which may influence its solubility, stability, and biological interactions.

Properties

Molecular Formula |

C18H27NO3 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

ethyl 3-(nonanoylamino)benzoate |

InChI |

InChI=1S/C18H27NO3/c1-3-5-6-7-8-9-13-17(20)19-16-12-10-11-15(14-16)18(21)22-4-2/h10-12,14H,3-9,13H2,1-2H3,(H,19,20) |

InChI Key |

AKMLCIWRGJNKDI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)OCC |

Canonical SMILES |

CCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent-Driven Functional Differences

Alkoxy and Thioether-Linked Derivatives

- Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate (L2): Features alkoxy groups (but-3-enyloxy and octyloxy) at positions 3 and 3. Applications include liquid crystal materials, as suggested by FT-IR data (e.g., 1715 cm⁻¹ for ester C=O) .

- I-6501/I-6502 (Isoxazolylamino Derivatives): These compounds have isoxazole moieties linked via thioether (I-6501) or ether (I-6502) bridges. The isoxazole ring contributes to hydrogen bonding and π-π stacking, making them candidates for enzyme inhibition (e.g., aquaporin inhibitors) .

Carbamoylamino and Urea Derivatives

- Ethyl 4-(Carbamoylamino)Benzoate: The carbamoylamino group (-NH-CONH2) enhances hydrogen-bonding capacity, improving binding to biological targets. These derivatives are explored as aquaporin-3 and -7 inhibitors, with structure-activity relationship (SAR) studies highlighting the importance of substituent polarity .

- Ethyl 3-[(Chloroacetyl)Amino]Methyl-4-Methylbenzoate: The chloroacetyl group introduces electrophilic reactivity, enabling nucleophilic substitutions. Such derivatives are intermediates in drug synthesis (e.g., antibiotics or kinase inhibitors) .

Nitro and Amino Derivatives

- Ethyl 3-Nitrobenzoate : The electron-withdrawing nitro group reduces electron density on the aromatic ring, decreasing reactivity toward electrophilic substitution. This compound is used in organic synthesis as a precursor for amines via reduction .

- Ethyl 3-Amino-3-Phenylpropanoate: The β-amino ester moiety enables cyclization reactions, forming heterocycles like oxazolines or imidazoles, which are pharmacologically relevant .

Dimethylamino Derivatives

- Ethyl 4-(Dimethylamino)Benzoate: The dimethylamino group (-NMe2) acts as an electron donor, increasing resin cement reactivity and degree of conversion in polymer applications. It outperforms methacrylate-based co-initiators in photopolymerization .

Key Physicochemical and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.